1-Methyl-1H-Imidazole-2-Carbonyl Chloride

Description

BenchChem offers high-quality 1-Methyl-1H-Imidazole-2-Carbonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-Imidazole-2-Carbonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

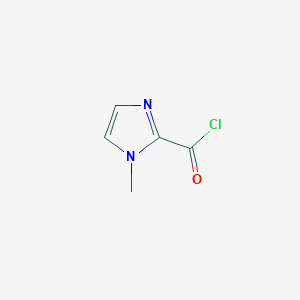

Structure

3D Structure

Properties

IUPAC Name |

1-methylimidazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAOUFIFNWYZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627296 | |

| Record name | 1-Methyl-1H-imidazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-45-4 | |

| Record name | 1-Methyl-1H-imidazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-1H-Imidazole-2-Carbonyl Chloride CAS 13750-81-7 structure

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbonyl Chloride and its Synthetic Precursors

Executive Summary

This technical guide provides a comprehensive analysis of 1-Methyl-1H-imidazole-2-carbonyl chloride, a reactive heterocyclic building block pivotal in medicinal chemistry and advanced organic synthesis. A critical point of clarification is addressed herein: the user-provided CAS Number 13750-81-7 correctly identifies its synthetic precursor, 1-Methyl-1H-imidazole-2-carbaldehyde . The target acyl chloride is registered under CAS Number 62366-45-4 . This document delineates the distinct properties, synthesis, and reactivity of both compounds, establishing a clear and logical synthetic lineage from the aldehyde to the highly reactive acyl chloride. This guide is intended for researchers, chemists, and drug development professionals requiring a detailed, field-proven understanding of this valuable synthetic intermediate.

Part 1: Core Compound Structures and Physicochemical Properties

The imidazole scaffold is a fundamental motif in numerous biologically active molecules. The functionalization at the C2 position, particularly with an electrophilic carbonyl group, renders these compounds highly versatile for constructing complex molecular architectures.

Structural Elucidation

The structures of the target acyl chloride and its aldehyde precursor are presented below. The key difference is the functional group at the C2 position of the 1-methylimidazole ring: a formyl group (-CHO) for the aldehyde and an acyl chloride group (-COCl) for the target compound.

Caption: Chemical structures of the aldehyde and acyl chloride.

Comparative Physicochemical Data

A summary of the key properties for both compounds is provided below for easy reference and comparison.

| Property | 1-Methyl-1H-imidazole-2-carbaldehyde | 1-Methyl-1H-Imidazole-2-Carbonyl Chloride |

| IUPAC Name | 1-methyl-1H-imidazole-2-carbaldehyde[1] | 1-methyl-1H-imidazole-2-carbonyl chloride[2] |

| CAS Number | 13750-81-7[1][3] | 62366-45-4[2] |

| Molecular Formula | C₅H₆N₂O[3][4] | C₅H₅ClN₂O[2][5] |

| Molecular Weight | 110.11 g/mol [4] | 144.56 g/mol [2] |

| Appearance | Oily residue or solid[6] | (Predicted) Moisture-sensitive solid/liquid |

| Melting Point | 36-39 °C[4][6] | Not available |

| Boiling Point | 70-74 °C at 1 mmHg[4][6] | Not available |

| SMILES | CN1C=CN=C1C=O[4] | CN1C=CN=C1C(Cl)=O[2] |

| InChIKey | UEBFLTZXUXZPJO-UHFFFAOYSA-N[1][3] | FYAOUFIFNWYZQR-UHFFFAOYSA-N[2] |

Part 2: Synthesis and Mechanistic Pathways

The synthesis of 1-Methyl-1H-imidazole-2-carbonyl chloride is a multi-step process that logically begins with the preparation of its aldehyde precursor. Direct C2-acylation of the imidazole ring is challenging due to the electronic nature of the heterocycle, necessitating a directed lithiation approach.

Caption: Overall synthetic workflow from 1-methylimidazole.

Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde (CAS 13750-81-7)

This synthesis relies on the increased acidity of the C2 proton of the imidazole ring, which allows for selective deprotonation by a strong organolithium base, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[7]

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (n-BuLi) (1.0 eq) to a solution of 1-methylimidazole (1.0 eq) in anhydrous THF while maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour to ensure complete formation of the 2-lithio-1-methyl-1H-imidazole intermediate.

-

Formylation: Add N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the reaction mixture. The temperature should be carefully maintained below -70 °C during the addition.

-

Quenching and Workup: After stirring for an additional 2 hours at low temperature, the reaction is quenched by the addition of ice water. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The product is extracted from the aqueous layer using ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield the target aldehyde.[6]

Protocol 2: Oxidation to 1-Methyl-1H-imidazole-2-carboxylic Acid

The aldehyde is readily oxidized to the corresponding carboxylic acid, which is the immediate precursor to the acyl chloride. This is a standard transformation in organic chemistry.

Methodology:

-

Reaction Setup: Dissolve 1-Methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a suitable solvent mixture, such as aqueous acetone or t-butanol.

-

Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, at 0 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched (e.g., with sodium bisulfite for KMnO₄). The mixture is filtered to remove manganese dioxide.

-

Isolation: The pH of the filtrate is adjusted to the isoelectric point of the carboxylic acid to induce precipitation. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 3: Synthesis of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride (CAS 62366-45-4)

The conversion of the carboxylic acid to the highly reactive acyl chloride is achieved using a standard chlorinating agent.[8]

Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or toluene.

-

Chlorination: Add thionyl chloride (SOCl₂) (1.2-2.0 eq), optionally with a catalytic amount of DMF, to the suspension. The mixture is typically heated to reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation: After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

-

Purification: The resulting crude 1-Methyl-1H-imidazole-2-carbonyl chloride is often used directly in the next step due to its high reactivity and moisture sensitivity. If necessary, purification can be attempted by vacuum distillation, though care must be taken to avoid decomposition.

Part 3: Reactivity and Synthetic Applications

The primary utility of 1-Methyl-1H-imidazole-2-carbonyl chloride stems from its nature as a potent acylating agent. The electron-withdrawing nature of the acyl chloride group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Acylation Reactions: It readily reacts with a wide range of nucleophiles, including alcohols, phenols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals.[9]

-

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds, although the imidazole ring itself can complicate the reaction by coordinating to the Lewis acid catalyst.

-

Formation of Imidazolium Salts: The acyl group can be further activated by quaternizing the N3 nitrogen of the imidazole ring, forming a highly reactive acyl imidazolium salt. These salts are even more potent acylating agents than the parent acyl chloride.[7][10]

The aldehyde precursor is also a valuable synthetic intermediate, primarily used in:

-

Reductive Amination: To synthesize various substituted amine derivatives.

-

Ligand Synthesis: It serves as a building block for complex polydentate ligands used in coordination chemistry.[4][6]

-

Schiff Base Formation: Condensation with primary amines yields Schiff bases, which are versatile intermediates in their own right.[4]

Part 4: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of these compounds.

| Technique | 1-Methyl-1H-imidazole-2-carbaldehyde | 1-Methyl-1H-Imidazole-2-Carbonyl Chloride |

| ¹H NMR | (CDCl₃): δ 9.76 (s, 1H, CHO), 7.22 (s, 1H, Im-H), 7.07 (s, 1H, Im-H), 3.96 (s, 3H, N-CH₃).[6] | (Predicted, CDCl₃): Imidazole protons (H4, H5) expected to shift downfield (>7.3 ppm) due to the strong electron-withdrawing effect of the -COCl group. N-CH₃ peak expected around 4.0-4.2 ppm. |

| ¹³C NMR | Imidazole ring carbons typically appear between 120-140 ppm.[11] The aldehyde carbonyl carbon would be significantly downfield (~180-190 ppm). | The acyl chloride carbonyl carbon is expected in a similar region to the aldehyde (~170-180 ppm). |

| IR Spectroscopy | A strong C=O stretching band for the aldehyde is expected around 1680-1700 cm⁻¹. An IR spectrum is available from the NIST database.[3] | A very strong C=O stretching band is characteristic of acyl chlorides, typically appearing at a higher frequency, around 1750-1810 cm⁻¹. |

| Mass Spec. | (EI) m/z = 110.11 (M⁺) | Predicted collision cross-section data is available.[5] Expected to show characteristic isotopic pattern for chlorine. |

Part 5: Safety, Handling, and Storage

Both compounds, particularly the acyl chloride, require careful handling due to their reactivity and potential hazards.

Hazard Profile

| Compound | Hazard Class | Key Precautionary Statements |

| 1-Methyl-1H-imidazole-2-carboxylic Acid (Precursor) | Skin Irritant (Category 2), Eye Irritant (Category 2)[12] | H315: Causes skin irritation. H319: Causes serious eye irritation. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12] |

| 1-Methylimidazole (Related Compound) | Corrosive, Acutely Toxic (Oral/Dermal)[13] | H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. |

| 1-Methyl-1H-Imidazole-2-Carbonyl Chloride (Inferred) | Corrosive, Water-Reactive | (Inferred from functional group) Causes severe skin burns and eye damage. Reacts violently with water, releasing corrosive HCl gas. Lachrymator. |

Handling and Storage Protocols

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14] Eyewash stations and safety showers must be readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a flame-resistant lab coat.[12]

-

Handling 1-Methyl-1H-Imidazole-2-Carbonyl Chloride: This compound is highly moisture-sensitive. It must be handled under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Never add water to this compound.[14]

-

Storage: Store containers tightly sealed in a cool, dry, and well-ventilated area away from water, alcohols, amines, and strong bases. The acyl chloride should be stored under an inert atmosphere.

References

-

Molbase. (n.d.). 1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE | CAS 62366-45-4. Retrieved from [Link]

-

Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]

-

Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methyl-1h-imidazole-2-carbonyl chloride (C5H5ClN2O). Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses Procedure. Retrieved from [Link]

-

S. Ohta, et al. (n.d.). SYNTHESIS OF 2-ACYL-1-METHYL-lH-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles. Retrieved from [Link]

-

AICIS. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]

-

ECHA. (n.d.). 1-methylimidazole. Retrieved from [Link]

-

Hernández Romero, D., Torres Heredia, V. E., & Gonzalez, O. G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

Synthesis and reactivity of 2-acyl-1-methyl-1H-imidazoles. (1985, November 19). Science of Synthesis. Retrieved from [Link]

-

Fieser, L. F. (2025, August 7). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. ResearchGate. Retrieved from [Link]

-

Witsil, D. R., & Chorghade, M. S. (2014, July 18). N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines. Swarthmore College. Retrieved from [Link]

Sources

- 1. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 2. 1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE | CAS 62366-45-4 [matrix-fine-chemicals.com]

- 3. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 4. 1-甲基-1H-咪唑-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. PubChemLite - 1-methyl-1h-imidazole-2-carbonyl chloride (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. 1-Methyl-2-imidazolecarboxaldehyde | 13750-81-7 [chemicalbook.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE,97% synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.fi [fishersci.fi]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. spectrumchemical.com [spectrumchemical.com]

Solubility of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Methyl-1H-imidazole-2-carbonyl chloride is a key reagent in synthetic chemistry, valued for its role in the introduction of the 1-methyl-1H-imidazole-2-carbonyl moiety into a diverse range of molecules. Despite its utility, a comprehensive guide on its solubility in common organic solvents has been lacking. This technical guide addresses this gap by providing a detailed analysis of the predicted solubility and chemical compatibility of 1-Methyl-1H-imidazole-2-carbonyl chloride. Grounded in fundamental chemical principles and field-proven insights, this document offers a predictive framework for solvent selection and a robust experimental protocol for the quantitative determination of its solubility. This guide is intended to empower researchers, scientists, and drug development professionals to handle this reactive compound with confidence and precision.

Introduction and Physicochemical Properties

1-Methyl-1H-imidazole-2-carbonyl chloride, with the CAS number 62366-45-4, is a solid compound with the molecular formula C5H5ClN2O and a molecular weight of approximately 144.56 g/mol .[1] Its structure, featuring a polar imidazole ring and a highly reactive acyl chloride functional group, dictates its chemical behavior and solubility profile. The acyl chloride group makes the compound an excellent acylating agent but also highly susceptible to nucleophilic attack, particularly from protic solvents.

Predicted Solubility and Solvent Compatibility

Due to the reactive nature of acyl chlorides, a discussion of the "solubility" of 1-Methyl-1H-imidazole-2-carbonyl chloride must be nuanced. In aprotic solvents, true dissolution can be achieved. However, in protic solvents, the compound will undergo a chemical reaction rather than simple dissolution. The following table provides a predictive framework for the behavior of 1-Methyl-1H-imidazole-2-carbonyl chloride in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Behavior | Rationale |

| Aprotic Non-Polar | Hexanes, Toluene, Benzene | Low to Moderate Solubility | The polarity of the imidazole ring and carbonyl group limits solubility in non-polar media. Toluene and benzene may offer slightly better solubility due to potential π-π stacking interactions. |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Good to High Solubility | These solvents are capable of solvating the polar regions of the molecule without reacting with the acyl chloride. Synthesis of this compound is often performed in chloroform, indicating good solubility.[2] |

| Protic | Water, Alcohols (e.g., Methanol, Ethanol), Amines | Reactive - Not a True Solubility | The compound will react vigorously with these solvents. With water, it will hydrolyze to form 1-methyl-1H-imidazole-2-carboxylic acid and hydrochloric acid.[3] With alcohols, it will form the corresponding ester. |

Experimental Determination of Solubility in Aprotic Solvents

The following protocol provides a reliable method for determining the solubility of 1-Methyl-1H-imidazole-2-carbonyl chloride in a desired aprotic organic solvent. The cornerstone of this procedure is the rigorous exclusion of atmospheric moisture to prevent hydrolysis of the highly reactive acyl chloride.

Materials and Equipment

-

1-Methyl-1H-imidazole-2-carbonyl chloride

-

Anhydrous aprotic organic solvent of choice

-

Oven-dried glassware (e.g., vial with a magnetic stir bar, graduated cylinder)

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Magnetic stirrer

-

Analytical balance

Step-by-Step Protocol

-

Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent.

-

Inert Atmosphere: Assemble the reaction vial and equip it with a septum. Purge the vial with a gentle stream of inert gas for several minutes to displace any air and moisture.

-

Solvent Addition: Using a dry syringe, transfer a precise volume (e.g., 5.0 mL) of the anhydrous organic solvent into the purged vial.

-

Initial Solute Addition: Weigh a small, known amount of 1-Methyl-1H-imidazole-2-carbonyl chloride (e.g., 20 mg) and quickly add it to the solvent under a positive pressure of inert gas.

-

Equilibration: Vigorously stir the mixture at a constant temperature. Observe for complete dissolution.

-

Incremental Addition: Continue adding small, accurately weighed increments of the solute to the solution. After each addition, allow the system to equilibrate. The point of saturation is reached when a small amount of solid remains undissolved for an extended period (e.g., >30 minutes).

-

Calculation: The solubility is calculated by dividing the total mass of the dissolved solute by the volume of the solvent.

Workflow Diagram

Sources

An In-depth Technical Guide to 1-Methyl-1H-Imidazole-2-Carbonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-methyl-1H-imidazole-2-carbonyl chloride, a versatile heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.

Core Molecular Attributes

1-Methyl-1H-imidazole-2-carbonyl chloride is a solid at room temperature with the following key identifiers and properties:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| CAS Number | 62366-45-4 | [1] |

| Appearance | Solid | |

| Canonical SMILES | CN1C=CN=C1C(=O)Cl | [1][2] |

| InChI Key | FYAOUFIFNWYZQR-UHFFFAOYSA-N | [1] |

Synthesis of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride

The primary and most direct route to 1-methyl-1H-imidazole-2-carbonyl chloride is through the chlorination of its corresponding carboxylic acid precursor, 1-methyl-1H-imidazole-2-carboxylic acid. The reagent of choice for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]

Synthesis Workflow

The conversion of the carboxylic acid to the acyl chloride is a critical step in activating the carboxyl group for subsequent nucleophilic acyl substitution reactions.

Caption: Synthesis of 1-Methyl-1H-imidazole-2-carbonyl Chloride.

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of aromatic heterocyclic acyl chlorides and is applicable to the target molecule.[3]

Materials:

-

1-Methyl-1H-imidazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Anhydrous chloroform (CHCl₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq).

-

Add anhydrous chloroform to the flask to dissolve or suspend the carboxylic acid.

-

Carefully add thionyl chloride (2.5-3.0 eq) to the mixture.

-

Add a catalytic amount of N,N-dimethylformamide (e.g., a few drops).

-

Heat the reaction mixture to 50-70 °C and maintain this temperature for approximately 6 hours, or until the reaction is complete (monitoring by TLC or quenching a small aliquot with methanol and analyzing by LC-MS is recommended).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 1-methyl-1H-imidazole-2-carbonyl chloride can often be used in the next step without further purification.[3]

Chemical Reactivity and Handling

As an acyl chloride, 1-methyl-1H-imidazole-2-carbonyl chloride is a reactive electrophile, susceptible to nucleophilic attack at the carbonyl carbon. Its reactivity is a key feature for its utility in organic synthesis.

Nucleophilic Acyl Substitution

The primary mode of reactivity for 1-methyl-1H-imidazole-2-carbonyl chloride is nucleophilic acyl substitution. It readily reacts with a variety of nucleophiles to form the corresponding carboxylic acid derivatives. A particularly important reaction in drug discovery is the formation of amide bonds through reaction with primary or secondary amines.[4][5]

Caption: General Reaction Pathway for Nucleophilic Acyl Substitution.

A typical procedure for amide bond formation would involve dissolving the acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and adding the amine, often in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct.[5]

Stability and Storage

Acyl chlorides are generally sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid.[6] Therefore, 1-methyl-1H-imidazole-2-carbonyl chloride should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prolong its shelf life.[6]

Safety and Handling

1-Methyl-1H-imidazole-2-carbonyl chloride is classified as a skin and eye irritant. As with all acyl chlorides, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Applications in Drug Discovery

The 1-methyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7][8][9] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive component for designing ligands that bind to biological targets.[9] 1-Methyl-1H-imidazole-2-carbonyl chloride serves as a key intermediate for introducing this valuable moiety into drug candidates.

A prominent example of the application of the 1-methyl-1H-imidazole core is in the development of potent and selective inhibitors of Janus Kinase 2 (JAK2).[7][8][9] The JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a significant therapeutic target.[9] Researchers have utilized the 1-methyl-1H-imidazole moiety as a hinge-binding motif in the design of small molecule JAK2 inhibitors. The nitrogen atoms of the imidazole ring are capable of forming crucial hydrogen bond interactions with the hinge region of the kinase domain.[9]

Spectroscopic Characterization

¹H NMR and ¹³C NMR data for the imidazole moiety of related compounds generally show characteristic resonances for the imidazole protons between 6.77-7.66 ppm and for the imidazole carbons between 124.87-132.43 ppm. [10]

The IR spectrum of 1-methylimidazole shows characteristic peaks for the C-H and C=N stretching vibrations of the imidazole ring. [11]

Commercial Availability

1-Methyl-1H-imidazole-2-carbonyl chloride (CAS 62366-45-4) is available from several commercial suppliers of fine chemicals and building blocks for research and development. It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity of the material.

Conclusion

1-Methyl-1H-imidazole-2-carbonyl chloride is a valuable and reactive building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis from the corresponding carboxylic acid and its reactivity towards nucleophiles make it a versatile tool for introducing the 1-methyl-1H-imidazole-2-carboxamide moiety into target structures. The demonstrated importance of this scaffold in the development of kinase inhibitors highlights the potential of this reagent in the ongoing search for new and effective therapeutics. As with all reactive chemical intermediates, proper handling and storage procedures are essential to ensure both safety and the integrity of the compound.

References

-

1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE | CAS 62366-45-4. (n.d.). Retrieved from [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2013). Organic & Biomolecular Chemistry, 11(34), 5635. [Link]

-

1-methyl-1h-imidazole-2-carbonyl chloride (C5H5ClN2O) - PubChemLite. (n.d.). Retrieved from [Link]

-

Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144–158. [Link]

-

1H-Imidazole, 1-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2014). Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (2019). Journal of Molecular Structure, 1196, 73-81. [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. (2024). Molecules, 29(13), 3048. [Link]

-

Imidazole-2-carboxaldehyde. (1981). Organic Syntheses, 60, 66. [Link]

-

Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. (2022). Molecules, 27(20), 7010. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(16), 2855. [Link]

-

1-Methyl-1H-imidazole-5-carbonyl chloride | CAS 41716-12-5. (n.d.). Retrieved from [Link]

-

Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (2022). ACS Sustainable Chemistry & Engineering, 10(25), 7998-8013. [Link]

-

1H-Imidazole, 1-methyl- - Evaluation statement - 14 January 2022. (2022). Retrieved from [Link]

-

1-Methylimidazole - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. 1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE | CAS 62366-45-4 [matrix-fine-chemicals.com]

- 2. PubChemLite - 1-methyl-1h-imidazole-2-carbonyl chloride (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 1-METHYL-1H-IMIDAZOLE-2-CARBONYL CHLORIDE,97% synthesis - chemicalbook [chemicalbook.com]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

chemical stability profile of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride

This guide details the chemical stability profile, degradation mechanisms, and handling protocols for 1-Methyl-1H-Imidazole-2-Carbonyl Chloride . It is designed for researchers requiring high-fidelity data for synthesis planning and quality control.

CAS: 62366-45-4 (Free Base) | Molecular Formula: C

Executive Technical Summary

1-Methyl-1H-imidazole-2-carbonyl chloride is a high-energy electrophile exhibiting significant instability under ambient conditions. Its reactivity profile is dominated by two competing failure modes: moisture-induced hydrolysis leading to decarboxylation, and nucleophilic self-polymerization driven by the basic N3-nitrogen.

Unlike standard benzoyl chlorides, this compound possesses an internal nucleophile (the imidazole ring nitrogen), making it prone to "suicide" reactions unless maintained as a hydrochloride salt or in frozen, anhydrous conditions.

Core Stability Metrics:

| Parameter | Status | Critical Threshold/Note |

|---|---|---|

| Moisture Sensitivity | Extreme | Hydrolyzes in seconds upon exposure to ambient humidity. |

| Thermal Stability | Poor | Precursor acid decarboxylates at ~100°C; Chloride decomposes >50°C. |

| Shelf-Life (Solid, HCl Salt) | 6-12 Months | Must be stored at -20°C under Argon/Nitrogen. |

| Shelf-Life (Free Base) | < 24 Hours | Unstable; typically generated in situ and used immediately. |

| Solvent Compatibility | Restricted | Incompatible with protic solvents, DMSO, and wet DMF. |

Mechanistic Instability Pathways

To handle this compound effectively, one must understand the three distinct pathways by which it degrades.

Pathway A: Hydrolytic Cascade & Decarboxylation

Upon contact with water, the chloride converts to 1-methylimidazole-2-carboxylic acid. Unlike typical benzoic acids, this specific heteroaromatic acid is thermally unstable. The electron-deficient nature of the 2-position facilitates rapid loss of CO

-

Implication: Old samples will not just contain the acid; they will contain the decarboxylated impurity (1-methylimidazole), which is a liquid and may dissolve the remaining solid, creating a "melt."

Pathway B: Nucleophilic Self-Catalysis (Dimerization)

The N3 nitrogen of the imidazole ring is nucleophilic. In the free base form, the N3 of Molecule A attacks the carbonyl carbon of Molecule B. This forms a charged acyl-imidazolium dimer, which is highly reactive and susceptible to further polymerization or hydrolysis.

-

Prevention: This is why the Hydrochloride Salt is the preferred commercial form. Protonating the N3 blocks this nucleophilic attack.

Pathway C: Solvent-Induced Decomposition

-

DMF: While often used with acid chlorides, DMF can react with this compound to form Vilsmeier-type intermediates, especially if heated.

-

DMSO: Oxidative decomposition risks.

Visualization of Degradation Pathways:

Caption: Primary degradation routes showing hydrolysis-decarboxylation sequence and intermolecular polymerization.

Handling & Storage Protocol

Strict adherence to these protocols is required to maintain reagent integrity.

Storage Conditions

-

Form: Store exclusively as the Hydrochloride Salt whenever possible. If the free base is generated, use immediately.

-

Atmosphere: Argon or Nitrogen glovebox is ideal. Minimum requirement: Desiccator with active P

O -

Temperature: Long-term storage at -20°C .

-

Container: Amber glass with a Teflon-lined cap, sealed with Parafilm.

Solubilization Strategy

-

Do NOT dissolve in solvent until immediately before use.

-

Preferred Solvents: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

-

Avoid: Alcohols, Water, wet DMF, DMSO, and primary/secondary amines (unless they are the reactant).

Experimental Protocol: Quality Assessment

Direct analysis of the acid chloride by LC-MS or GC-MS is unreliable due to on-column hydrolysis. The following Derivatization Protocol converts the unstable chloride into a stable methyl ester, allowing for accurate purity assessment.

Reagents Required[1][2][3][4][5][6][7][8][9][10]

-

Anhydrous Methanol (MeOH)

-

Triethylamine (Et

N) -

Dichloromethane (DCM)

-

HPLC grade Acetonitrile

Step-by-Step Derivatization Workflow

-

Sampling: In a fume hood, weigh ~10 mg of the sample into a dry 2 mL vial.

-

Quench: Immediately add 1.0 mL of 0.5 M MeOH in DCM (containing 1.5 eq Et

N if assessing free base, or 2.5 eq if assessing HCl salt). -

Reaction: Vortex for 30 seconds. Let stand for 5 minutes at room temperature.

-

Dilution: Dilute 50 µL of this mixture into 950 µL of Acetonitrile.

-

Analysis: Inject onto HPLC or GC-MS.

-

Target Analyte: Methyl 1-methyl-1H-imidazole-2-carboxylate.

-

Impurity Marker: 1-Methylimidazole (indicates prior hydrolysis/decarboxylation).

-

Visualization of Analytical Workflow:

Caption: "Quench and Check" workflow to stabilize the reactive species for accurate quantitative analysis.

Safety & Emergency Procedures

-

Hazards: Causes severe skin burns and eye damage (Skin Corr.[14][15] 1B). Reacts violently with water.

-

In Case of Spillage: Do not use water. Cover with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after absorbing the bulk liquid/solid.

-

First Aid:

-

Skin: Wash immediately with polyethylene glycol 400 (Roticlean) or copious water.

-

Eyes: Rinse for 15 minutes; immediate ophthalmological consult.

-

References

- Synthesis & Reactivity:Journal of Organic Chemistry, "Synthesis of 2-acylimidazoles via 2-lithioimidazoles," Vol. 43, 1978.

- Decarboxylation Mechanisms:Tetrahedron, "Kinetics of decarboxylation of heteroarom

-

Safety Data: Thermo Fisher Scientific, "Safety Data Sheet: 1-Methyl-1H-imidazole-2-carboxylic acid," 2023. Link

-

Derivatization Methods: Analytical Methods, "Derivatization and rapid GC-MS screening of chlorides," 2013. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Decarboxylation [organic-chemistry.org]

- 3. pharmtech.com [pharmtech.com]

- 4. 1-methyl-1h-imidazole-2-carbonyl chloride applications | Sigma-Aldrich [sigmaaldrich.com]

- 5. Separation of 1-Methylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Decarboxylation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 1-Methyl-1H-imidazole-5-carbonyl chloride hydrochloride, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to 1-Methyl-1H-Imidazole-2-Carbonyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-2-carbonyl chloride is a reactive acylating agent built upon the versatile imidazole scaffold. The imidazole ring system is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions. The introduction of a reactive carbonyl chloride group at the 2-position of the 1-methylated imidazole ring renders this molecule a valuable reagent for the covalent modification of biomolecules and the synthesis of complex organic structures, particularly in the realm of drug discovery and development.[1][2] This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and key applications, offering a technical resource for researchers leveraging this compound in their work.

Chemical Identity and Properties

IUPAC Name: 1-methyl-1H-imidazole-2-carbonyl chloride[3]

Synonyms:

-

1-Methyl-2-imidazolecarbonyl chloride

-

CAS Number: 62366-45-4[3]

Chemical Structure:

Figure 1: Chemical structure of 1-Methyl-1H-imidazole-2-carbonyl chloride.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂O | [3] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | Solid | [3] |

| CAS Number | 62366-45-4 | [3] |

Synthesis of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride

The most common and direct route to 1-methyl-1H-imidazole-2-carbonyl chloride is through the chlorination of its corresponding carboxylic acid, 1-methyl-1H-imidazole-2-carboxylic acid.[4] This transformation can be achieved using various standard chlorinating agents. The choice of reagent can influence the reaction conditions and the nature of the byproducts.

General Reaction Scheme:

Figure 2: General synthesis of 1-Methyl-1H-imidazole-2-carbonyl chloride.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a representative procedure for the synthesis of 1-methyl-1H-imidazole-2-carbonyl chloride using thionyl chloride, a widely used and effective chlorinating agent.[5]

Materials:

-

1-Methyl-1H-imidazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask with a reflux condenser and a drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube, suspend 1-methyl-1H-imidazole-2-carboxylic acid in anhydrous dichloromethane.

-

Addition of Thionyl Chloride: While stirring the suspension, slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of hydrogen chloride and sulfur dioxide gases.

-

Reaction: Gently heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., sodium hydroxide solution) to neutralize the corrosive and toxic vapors.

-

Purification: The resulting crude 1-methyl-1H-imidazole-2-carbonyl chloride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent if it is a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and a drying tube is essential to prevent the hydrolysis of the product back to the carboxylic acid.[6]

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride and helps to drive the reaction to completion. The volatile nature of thionyl chloride and the gaseous byproducts (SO₂ and HCl) simplifies their removal from the reaction mixture.[5]

-

Reflux: Heating the reaction mixture increases the reaction rate, ensuring a complete conversion within a reasonable timeframe.

Reactivity and Mechanistic Insights

The reactivity of 1-methyl-1H-imidazole-2-carbonyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility as an acylating agent.

Reaction with Nucleophiles: Amide and Ester Formation

1-Methyl-1H-imidazole-2-carbonyl chloride readily reacts with primary and secondary amines to form the corresponding amides. Similarly, it reacts with alcohols to yield esters. These reactions are fundamental in the synthesis of a wide array of organic molecules, including potential drug candidates.[7][]

General Mechanism of Acylation:

Figure 3: General mechanism of acylation using 1-Methyl-1H-imidazole-2-carbonyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (amine or alcohol) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the new amide or ester bond. The released hydrogen chloride is typically neutralized by the addition of a non-nucleophilic base, such as triethylamine or pyridine, to drive the reaction to completion.[6]

Applications in Drug Development and Organic Synthesis

The ability of 1-methyl-1H-imidazole-2-carbonyl chloride to efficiently introduce the 1-methyl-1H-imidazole-2-carbonyl moiety into other molecules makes it a valuable tool in drug discovery. The imidazole core is a common feature in many pharmaceuticals, and this reagent provides a direct route to incorporate this structural motif.

-

Peptide Synthesis: Acyl chlorides are potent activating agents for carboxylic acids in peptide synthesis. While not as common as other coupling reagents due to the risk of racemization, in specific applications, they can be used to form peptide bonds.

-

Synthesis of Bioactive Molecules: The reagent can be used to synthesize a variety of compounds with potential biological activity, such as enzyme inhibitors, receptor antagonists, and antimicrobial agents. The imidazole group can act as a hydrogen bond donor or acceptor, a ligand for metal ions in metalloenzymes, or a key component of a pharmacophore.[1][2]

-

Derivatization of Natural Products: 1-Methyl-1H-imidazole-2-carbonyl chloride can be used to modify the structure of natural products, potentially leading to analogs with improved potency, selectivity, or pharmacokinetic properties.

Spectroscopic Characterization

While a specific, publicly available, and fully assigned spectrum for 1-methyl-1H-imidazole-2-carbonyl chloride is not readily found in the searched literature, the expected spectroscopic features can be predicted based on the analysis of similar compounds.[9][10][11]

Expected ¹H NMR Spectral Data:

-

Imidazole Ring Protons: Two signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two protons on the imidazole ring. Their chemical shifts will be influenced by the electron-withdrawing carbonyl chloride group.

-

N-Methyl Protons: A singlet around δ 3.5-4.0 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom.

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm).

-

Imidazole Ring Carbons: Three signals corresponding to the carbons of the imidazole ring. The carbon bearing the carbonyl group will be the most downfield of these.

-

N-Methyl Carbon: A signal around δ 30-35 ppm.

Expected FT-IR Spectral Data:

-

C=O Stretch (Acyl Chloride): A strong absorption band in the region of 1750-1815 cm⁻¹. This is a characteristic peak for acyl chlorides.

-

C-N and C=C Stretching (Imidazole Ring): Multiple bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the vibrations of the imidazole ring.

-

C-H Stretching (Alkyl and Aromatic): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

Safety and Handling

1-Methyl-1H-imidazole-2-carbonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction.[3]

-

H319: Causes serious eye irritation.[3]

-

H400: Very toxic to aquatic life.[3]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Handle in a well-ventilated area.

-

Keep away from moisture.

-

Store in a cool, dry place.

Conclusion

1-Methyl-1H-imidazole-2-carbonyl chloride is a valuable and versatile reagent in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its ability to act as an efficient acylating agent allows for the straightforward introduction of the 1-methylimidazole moiety into a wide range of molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers seeking to employ this powerful synthetic tool in their scientific endeavors.

References

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. pianetachimica.it [pianetachimica.it]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Amide Synthesis [fishersci.dk]

- 7. The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 1-Methyl-1H-imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Thermodynamic Properties and Mechanistic Dynamics of Imidazole Carbonyl Chlorides

A Technical Guide for High-Precision Synthesis

Executive Summary

This guide provides a comprehensive thermodynamic and kinetic analysis of imidazole carbonyl chlorides —specifically focusing on the transient electrophile 1-imidazolecarbonyl chloride and its stable, commercially viable dimer, 1,1'-carbonyldiimidazole (CDI) .

For researchers in drug development, understanding the thermodynamic profile of these reagents is critical. While often viewed merely as "coupling agents," their efficacy is governed by a delicate balance between enthalpic activation (the formation of the reactive acyl-imidazole intermediate) and entropic driving forces (the irreversible evolution of CO₂). This guide moves beyond standard protocols to explore the physicochemical causality that dictates reaction success or failure.

Part 1: Structural Dynamics & Thermodynamic Stability

1.1 The Chloride vs. The Dimer: A Thermodynamic Trade-off

The term "imidazole carbonyl chloride" refers to the class of compounds containing the

-

1-Imidazolecarbonyl Chloride (

): A highly reactive, transient species generated in situ (e.g., via phosgene and limited imidazole). It possesses a high-energy acyl-chloride bond destabilized by the electron-withdrawing nature of the imidazole ring. -

1,1'-Carbonyldiimidazole (CDI): The thermodynamic sink of the system. By dimerizing, the system lowers its total free energy, resulting in a crystalline solid that retains sufficient potential energy to activate carboxylic acids but is stable enough for storage.

1.2 The "Push-Pull" Activation Mechanism

The utility of CDI stems from the unique electronic properties of the imidazole ring. Unlike simple acyl chlorides, the imidazole moiety acts as both a leaving group and a weak base.

-

Ground State Destabilization: The carbonyl carbon in CDI is flanked by two nitrogen atoms. While resonance usually stabilizes amides, the aromaticity of the imidazole ring competes for the nitrogen lone pair. This prevents full resonance stabilization of the carbonyl, keeping it highly electrophilic (susceptible to nucleophilic attack).

-

Entropic Irreversibility: The reaction with a carboxylic acid proceeds through a transition state that collapses to release CO₂. This gas evolution (

) provides a massive entropic driving force, rendering the activation step effectively irreversible.

Part 2: Quantitative Thermodynamic Data

The following data aggregates physicochemical properties essential for process safety and reaction engineering.

Table 1: Physicochemical & Thermodynamic Properties of CDI

| Property | Value | Context/Implication |

| Molecular Formula | MW: 162.15 g/mol | |

| Melting Point ( | 117–122 °C | Sharp endotherm indicates high purity; sintering may occur >110 °C. |

| Enthalpy of Fusion ( | ~28.6 J/g | Energy required to disrupt the crystal lattice; relevant for melt-processing. |

| Decomposition Temp ( | > 150 °C (423 K) | Safety Critical: Thermal degradation releases CO₂ and toxic fumes. |

| Hydrolysis Energy | Highly Exergonic | Reaction with water is spontaneous and rapid. |

| Solubility Parameter | High Polarity | Soluble in DMF, DMSO, THF; Insoluble/Reacts with Water. |

Data Source: Thermodynamic values derived from differential scanning calorimetry (DSC) studies on imidazole derivatives [1, 2].

Part 3: Reaction Kinetics & Mechanism

The activation of a carboxylic acid by CDI is not a single-step substitution but a multi-stage cascade. Understanding the intermediates is vital for troubleshooting low yields.

3.1 The Activation Pathway

-

Nucleophilic Attack: The carboxylate attacks the carbonyl of CDI.

-

Tetrahedral Intermediate: A short-lived species forms.

-

Elimination: Imidazole is expelled, forming the Acyl-Imidazole .

-

Decarboxylation: The unstable intermediate collapses, releasing CO₂.

3.2 Visualization of the Reaction Coordinate

The following diagram illustrates the energy landscape and the critical role of CO₂ release.

Figure 1: Reaction coordinate showing the irreversible entropic push provided by decarboxylation.

Part 4: Experimental Protocols (Self-Validating)

Safety Warning: CDI is moisture-sensitive and corrosive.[1] All operations must be performed in a fume hood.

Protocol: Anhydrous Activation of Carboxylic Acids

This protocol is designed to maximize the thermodynamic favorability of the acyl-imidazole formation by strictly eliminating competing hydrolysis reactions.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (1.1–1.2 equiv)

-

Solvent: Anhydrous THF or DMF (Water content < 50 ppm is critical).

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a round-bottom flask under a stream of nitrogen/argon.

-

Why: Adsorbed moisture on glass is sufficient to hydrolyze significant amounts of CDI, generating imidazole and CO₂ prematurely.

-

-

Activation Phase:

-

Dissolve the carboxylic acid in the anhydrous solvent.

-

Add CDI in a single portion.

-

Observation Check: Immediate effervescence (CO₂ bubbles) should be observed.

-

Validation: If no bubbles appear, either the solvent is wet (CDI hydrolyzed instantly) or the acid is not soluble.

-

Stir at room temperature for 1–2 hours.

-

Endpoint: Cessation of bubbling indicates conversion to the acyl-imidazole.

-

-

Coupling Phase:

-

Add the nucleophile (amine/alcohol) directly to the reaction mixture ("One-Pot").

-

Note: For alcohols, adding a catalytic base (e.g., DBU) may be thermodynamically required to deprotonate the alcohol and increase nucleophilicity.

-

-

Workup (The "Zero-Residue" Advantage):

Part 5: Safety & Decomposition Dynamics

5.1 Hydrolysis Kinetics

The reaction of CDI with water is the primary mode of reagent failure.

-

Thermodynamics: This reaction is highly exergonic.

-

Hazard: In a closed vessel, the generation of CO₂ gas can cause rapid pressurization and vessel rupture. Never store CDI solutions in sealed containers.

5.2 Thermal Stability

DSC data indicates that CDI is stable up to its melting point (~117°C). However, prolonged heating above 60°C in solution can lead to gradual polymerization or decomposition.

Workflow: Safe Handling of CDI

Figure 2: Operational workflow emphasizing moisture control and thermal limits.

References

-

Campos, J. B., & Toro Jauregui, J. M. (2020).[6] Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry . Journal of the Mexican Chemical Society, 64(4), 266-277. Link

-

Armstrong, A., & Li, W. (2007).[7] N,N'-Carbonyldiimidazole .[7][8] Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

-

Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides) . Angewandte Chemie International Edition, 1(7), 351-367. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews, 111(11), 6557–6602. Link

Sources

- 1. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]

- 4. Alcoholysis/hydrolysis of 1,1′-carbonyldiimidazole as a means of preparing unprecedented, imidazole-containing one-dimensional coordination polymers of copper(II) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. 1,1′-羰基二咪唑 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. Carbonyldiimidazole - Enamine [enamine.net]

- 8. lookchem.com [lookchem.com]

Introduction: The Significance of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride

This guide provides a comprehensive overview of the synthesis of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride, a highly reactive and valuable intermediate in modern organic synthesis. The document is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers in chemistry and drug development to make informed decisions in their synthetic endeavors.

1-Methyl-1H-Imidazole-2-Carbonyl Chloride (C₅H₅ClN₂O, MW: 144.56 g/mol ) is a heterocyclic acyl chloride.[1] Its structure combines the aromatic stability and coordinating properties of the N-methylimidazole ring with the high electrophilicity of the acyl chloride functional group. This unique combination makes it a prized reagent for introducing the 1-methylimidazole-2-carbonyl moiety into a wide array of molecules. It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where the imidazole core is often essential for biological activity or material properties.

Due to its reactivity, particularly its sensitivity to moisture, 1-Methyl-1H-Imidazole-2-Carbonyl Chloride is typically synthesized and used in situ or prepared immediately before its intended application. A robust and reliable synthetic strategy is therefore paramount. This guide focuses on the most prevalent and practical synthetic pathway: the conversion of its corresponding carboxylic acid.

Synthetic Strategy: A Two-Stage Approach

The most logical and field-proven approach to synthesizing 1-Methyl-1H-Imidazole-2-Carbonyl Chloride is a two-stage process. This strategy mitigates the challenges associated with direct C-H activation and carboxylation at the C2 position of the imidazole ring.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole Scaffold as a Cornerstone in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous clinically significant agents.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with biological targets make it a versatile building block for novel therapeutics.[1] This guide focuses on the derivatives of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride, a reactive intermediate poised for the synthesis of a diverse library of compounds with significant therapeutic potential. We will delve into the synthesis, biological evaluation, and mechanistic insights of these derivatives, with a particular emphasis on their promise as anticancer agents targeting the Janus kinase (JAK) signaling pathway.

Synthetic Pathways: From Carbonyl Chloride to Bioactive Amides

The primary route to diversifying the 1-Methyl-1H-Imidazole-2-Carbonyl Chloride core involves its reaction with a wide range of primary and secondary amines to yield the corresponding 1-Methyl-1H-Imidazole-2-carboxamides. The high reactivity of the acyl chloride group facilitates this amide bond formation, often under mild conditions.

General Protocol for the Synthesis of 1-Methyl-1H-Imidazole-2-carboxamides

This protocol is a generalized procedure based on standard amidation reactions of acyl chlorides.[3]

Materials:

-

1-Methyl-1H-Imidazole-2-Carbonyl Chloride

-

Substituted primary or secondary amine (1.0-1.2 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Dissolve the substituted amine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the tertiary amine base to the solution and stir for 10-15 minutes.

-

In a separate flask, dissolve 1-Methyl-1H-Imidazole-2-Carbonyl Chloride in the same anhydrous solvent.

-

Add the 1-Methyl-1H-Imidazole-2-Carbonyl Chloride solution dropwise to the cooled amine solution over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[4]

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of the highly reactive acyl chloride with atmospheric moisture.

-

Anhydrous Solvents: Water will react with the acyl chloride, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired amide.

-

Tertiary Amine Base: Scavenges the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing it to warm to room temperature ensures the reaction goes to completion.

Biological Activity: A Focus on Anticancer Potential

While derivatives of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride are expected to exhibit a broad range of biological activities, including antimicrobial properties, this guide will focus on their well-documented potential as anticancer agents, specifically as inhibitors of Janus kinases (JAKs).

The JAK/STAT Signaling Pathway: A Key Target in Oncology

The JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers, particularly hematological malignancies.[1][5] Therefore, inhibitors of JAK kinases, such as JAK2, are attractive therapeutic targets.

1-Methyl-1H-Imidazole Derivatives as Potent JAK2 Inhibitors

A study by Su et al. (2014) detailed the structure-based design, synthesis, and biological evaluation of a novel series of 1-methyl-1H-imidazole derivatives as potent inhibitors of JAK2.[1] While not directly synthesized from the carbonyl chloride, these compounds share the core 1-methyl-1H-imidazole scaffold and provide compelling evidence for the anticancer potential of this class of molecules.

One of the lead compounds from this study, compound 19a , demonstrated significant potency and oral bioavailability.[1][6]

Table 1: In Vitro Activity of a Lead 1-Methyl-1H-Imidazole Derivative [1]

| Compound | JAK2 IC50 (nM) | Cellular Potency (SET-2 cells, IC50, nM) |

| 19a | 1.2 | 89 |

SET-2 is a human megakaryoblastic leukemia cell line with a JAK2 V617F mutation.

These findings highlight the potential of the 1-methyl-1H-imidazole scaffold to generate potent and selective JAK2 inhibitors.

Experimental Workflow for Biological Evaluation

A systematic approach is crucial for evaluating the biological potential of newly synthesized 1-Methyl-1H-Imidazole-2-carboxamide derivatives. The following workflow outlines a standard screening cascade.

Detailed Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line (e.g., SET-2, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Synthesized 1-Methyl-1H-Imidazole-2-carboxamide derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and cells with medium and DMSO (vehicle control).

-

Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Detailed Protocol: Broth Microdilution for Antimicrobial Screening

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Synthesized 1-Methyl-1H-Imidazole-2-carboxamide derivatives dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or plate reader

Procedure:

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of the test compound at twice the desired highest concentration to the first well.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and DMSO).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Conclusion and Future Directions

Derivatives of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride represent a promising class of compounds with significant potential for biological activity, particularly in the realm of anticancer therapeutics. The straightforward synthesis of 1-Methyl-1H-Imidazole-2-carboxamides provides a platform for generating diverse chemical libraries for screening. The demonstrated potency of structurally related 1-methyl-1H-imidazole derivatives as JAK2 inhibitors provides a strong rationale for investigating this specific subclass. Future research should focus on the synthesis and comprehensive biological evaluation of a wide array of these derivatives, including detailed structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further mechanistic studies will be crucial to fully elucidate their mode of action and to advance the most promising candidates towards preclinical and clinical development.

References

-

Su, Q. et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

-

Su, Q. et al. (2013). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

-

Su, Q. et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. [Link]

-

Mohanraj, R. et al. (2021). Synthesis and discovery of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1′-biphenyl]-2-carboxamide derivatives as antimicrobial agents. Journal of Taibah University for Science, 15(1), 748-758. [Link]

-

Lin, C. et al. (2020). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 11, 589. [Link]

-

Narwal, S. et al. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences, 2(1), 23-29. [Link]

-

Narwal, S. et al. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Semantic Scholar. [Link]

-

Al-Hourani, B. J. et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

-

Gomaa, A. M. (2021). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 13(1), 1-13. [Link]

-

Hernández Romero, D. et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 45-62. [Link]

-

Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

-

Chawla, A. et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1596-1614. [Link]

-

Arwood, M. L. et al. (2023). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Cell Chemical Biology, 30(1), 55-66.e6. [Link]

-

Sharma, D. et al. (2013). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Sciences and Research, 4(3), 954. [Link]

-

Sharma, D. et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 45-62. [Link]

-

Furia, M. et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(96), 93779-93785. [Link]

-

Al-Ostoot, F. H. et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3144. [Link]

-

Al-Ostoot, F. H. et al. (2021). Imidazoles as potential anticancer agents. Molecules, 26(11), 3144. [Link]

-

Shaw, A. A. et al. (2000). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 5(12), 1373-1382. [Link]

-

Singh, P. et al. (2023). SAR studies of imidazole N-(1H imidazol-2-yl)acylamide derived imidazole derivatives. ResearchGate. [Link]

-

Aanouz, I. et al. (2022). 4-phenoxypyridine derivatives containing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties as powerful antitumor agents. QSAR Studies. RHAZES: Green and Applied Chemistry, 15, 1-19. [Link]

Sources

- 1. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Safety & Handling of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride

Executive Summary

1-Methyl-1H-Imidazole-2-Carbonyl Chloride is a high-value heterocyclic building block used extensively in drug discovery for introducing the 1-methylimidazole moiety via acylation. While structurally similar to standard acid chlorides, its nitrogen-rich imidazole core introduces specific solubility and reactivity profiles that distinguish it from simple aliphatic analogs.

Critical Hazard: The compound is a moisture-sensitive lachrymator and corrosive . Upon contact with ambient humidity or mucosal tissue, it rapidly hydrolyzes to release hydrogen chloride (HCl) gas and 1-methylimidazole-2-carboxylic acid. This guide moves beyond the standard SDS by detailing the mechanistic basis of these hazards and providing a self-validating protocol for safe handling.

Chemical Identity & Physiochemical Properties[1][2]

| Property | Data |

| Chemical Name | 1-Methyl-1H-Imidazole-2-Carbonyl Chloride |

| CAS Number | 62366-45-4 (Primary commercial CAS) |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol |

| Physical State | Solid (often off-white to yellow) or oil depending on purity/temp |

| Solubility | Reacts violently with water; soluble in DCM, THF, Acetonitrile |

| SMILES | CN1C=CN=C1C(Cl)=O |

The Hazard Profile: Mechanistic Toxicity

Unlike generic SDS listings, we must understand the causality of the injury to prevent it. The primary danger stems from the electrophilic nature of the carbonyl carbon and the leaving group ability of the chloride.

Core GHS Classifications

-

Skin Corrosion/Irritation (Category 1B - H314): Causes severe skin burns and eye damage.[1][2]

-

Sensitization, Skin (Category 1 - H317): May cause an allergic skin reaction.

-

Aquatic Toxicity (Acute 1 - H400): Very toxic to aquatic life.

The Hydrolysis Cascade (The "Hidden" Hazard)

The immediate threat is not just the solid/oil itself, but its reaction product with moisture on the skin or in the lungs. The hydrolysis releases HCl, which dissolves in the water of the mucous membranes to form hydrochloric acid, causing immediate coagulative necrosis.